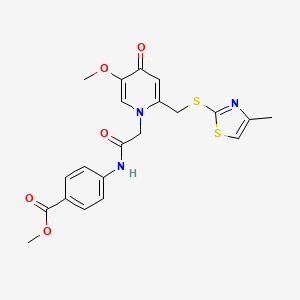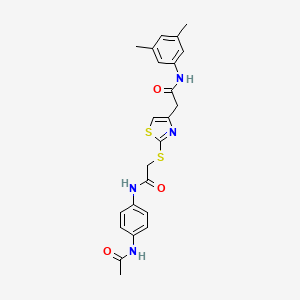![molecular formula C12H13N3O2S2 B3017486 Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 52494-15-2](/img/structure/B3017486.png)
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure makes it a valuable compound in medicinal chemistry and various industrial applications .
作用機序
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit theurease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
Based on the structural similarity to other 1,3,4-thiadiazole compounds, it can be hypothesized that it interacts with the active site of the urease enzyme, leading to its inhibition .
Biochemical Pathways
The inhibition of urease by Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate could affect the urea cycle, a series of biochemical reactions that produce ammonia from urea. This could potentially disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH .
Result of Action
The inhibition of urease by this compound could lead to a decrease in the production of ammonia from urea. This could potentially disrupt cellular processes that depend on the urea cycle, such as the regulation of pH and nitrogen metabolism .
準備方法
The synthesis of Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-anilino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified using recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation) . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
類似化合物との比較
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is unique due to its specific structure and the presence of the thiadiazole ring. Similar compounds include:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Arylazothiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Known for their antitumor and antimicrobial activities.
These compounds share similar biological activities but differ in their specific structures and mechanisms of action.
特性
IUPAC Name |
ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-10(16)8-18-12-15-14-11(19-12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLPSJEUWZDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)



![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017418.png)
![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)


![2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE](/img/structure/B3017424.png)

